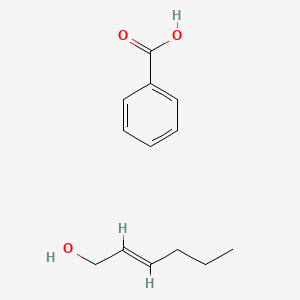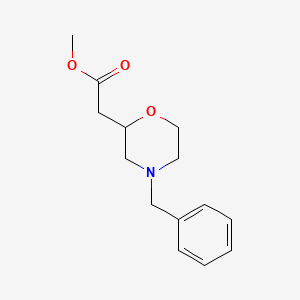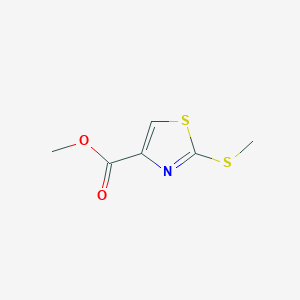
2-Hexen-1-ol, benzoate, (2E)-
Vue d'ensemble
Description
2-Hexen-1-ol, benzoate, (2E)- is an organic compound with the molecular formula C13H16O2. It is a derivative of 2-Hexen-1-ol, where the hydroxyl group is esterified with benzoic acid. This compound is known for its pleasant floral and fruity aroma, making it useful in the fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexen-1-ol, benzoate, (2E)- typically involves the esterification of 2-Hexen-1-ol with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 2-Hexen-1-ol, benzoate, (2E)- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexen-1-ol, benzoate, (2E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and 2-Hexenal.
Reduction: Reduction of the ester group can yield 2-Hexen-1-ol and benzyl alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Benzoic acid and 2-Hexenal.
Reduction: 2-Hexen-1-ol and benzyl alcohol.
Substitution: Depending on the nucleophile, various substituted benzoates can be formed.
Applications De Recherche Scientifique
2-Hexen-1-ol, benzoate, (2E)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2-Hexen-1-ol, benzoate, (2E)- involves its interaction with olfactory receptors in insects, leading to either attraction or repulsion. The compound can also induce plant defense mechanisms by triggering the release of signaling molecules such as jasmonic acid and ethylene .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexen-1-ol: A primary alcohol with a similar structure but without the ester group.
2-Hexenal: An aldehyde derivative of 2-Hexen-1-ol.
Benzyl alcohol: An alcohol with a benzene ring but lacking the hexenyl group.
Uniqueness
2-Hexen-1-ol, benzoate, (2E)- is unique due to its ester linkage, which imparts different chemical properties and reactivity compared to its parent alcohol and aldehyde. This esterification also enhances its volatility and aroma, making it particularly valuable in the fragrance industry .
Propriétés
IUPAC Name |
benzoic acid;(E)-hex-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.C6H12O/c8-7(9)6-4-2-1-3-5-6;1-2-3-4-5-6-7/h1-5H,(H,8,9);4-5,7H,2-3,6H2,1H3/b;5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJRHTWDJOIOBT-RCKHEGBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCO.C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/CO.C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Benzo[d][1,2,3]thiadiazol-5-ol](/img/structure/B3283510.png)


